molecular formula C6H10N2O3 B13931573 3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid

3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid

Cat. No.: B13931573
M. Wt: 158.16 g/mol
InChI Key: RDLPQCSGOLRJRW-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid is a heterocyclic compound with the molecular formula C6H10N2O3 It is a derivative of imidazolidine and is characterized by the presence of two methyl groups at the 3 and 4 positions, an oxo group at the 2 position, and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-2-oxo-4-imidazolidinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-2-oxo-4-imidazolidine with a suitable carboxylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxyl derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-dimethyl-2,4-dioxoimidazolidinecarboxylic acid, while reduction may produce 3,4-dimethyl-2-hydroxy-4-imidazolidinecarboxylic acid.

Scientific Research Applications

3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-4-imidazolidinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can vary depending on the specific application and target.

Comparison with Similar Compounds

    2-Oxo-4-imidazolidinecarboxylic acid: This compound lacks the methyl groups present in 3,4-dimethyl-2-oxo-4-imidazolidinecarboxylic acid.

    3-Methyl-2-oxo-4-imidazolidinecarboxylic acid: This compound has only one methyl group at the 3 position.

    4-Methyl-2-oxo-4-imidazolidinecarboxylic acid: This compound has only one methyl group at the 4 position.

Uniqueness: The presence of two methyl groups at the 3 and 4 positions in this compound imparts unique chemical and biological properties. These methyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

3,4-dimethyl-2-oxoimidazolidine-4-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c1-6(4(9)10)3-7-5(11)8(6)2/h3H2,1-2H3,(H,7,11)(H,9,10)

InChI Key

RDLPQCSGOLRJRW-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)N1C)C(=O)O

Origin of Product

United States

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